molecular formula C42H65N11O12S2 B7895777 Human Menopausal Gonadotrophin CAS No. 9002-68-0

Human Menopausal Gonadotrophin

Cat. No.: B7895777
CAS No.: 9002-68-0
M. Wt: 980.2 g/mol
InChI Key: ZDRRIRUAESZNIH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Human Menopausal Gonadotrophin is typically extracted from the urine of postmenopausal women. The process involves several steps of purification to isolate the active hormones. Initially, the urine is collected and subjected to various filtration and precipitation techniques to concentrate the gonadotropins. The active principle is then eluted from the column with an alcoholic solution of ammonium acetate, and the hormone is precipitated from the eluate by increasing the concentration of alcohol .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale collection of urine from postmenopausal women, followed by extensive purification processes to ensure the high purity of the final product. Modern techniques also include recombinant DNA technology, where genes encoding the α and β subunits of follicle-stimulating hormone are introduced into the genome of a Chinese hamster ovary cell line, which then synthesizes and secretes the bioactive hormone .

Chemical Reactions Analysis

Types of Reactions: Human Menopausal Gonadotrophin undergoes various biochemical reactions, primarily involving its interaction with specific receptors in the body. These reactions include binding to the follicle-stimulating hormone receptor and luteinizing hormone receptor, leading to the activation of intracellular signaling pathways .

Common Reagents and Conditions: The common reagents used in the purification and analysis of this compound include ammonium acetate, alcohol, and various chromatographic materials. The conditions typically involve controlled pH and temperature to maintain the stability and activity of the hormones .

Major Products Formed: The major products formed from the reactions involving this compound are the activated receptors and the subsequent production of secondary messengers such as cyclic AMP and calcium ions, which lead to the physiological effects observed in fertility treatments .

Comparison with Similar Compounds

Human Menopausal Gonadotrophin is unique in its composition, containing both follicle-stimulating hormone and luteinizing hormone. Similar compounds include recombinant follicle-stimulating hormone and recombinant luteinizing hormone, which are produced using recombinant DNA technology and offer higher purity and consistency . Another similar compound is human chorionic gonadotropin, which is used in fertility treatments but has different physiological effects .

Conclusion

This compound is a vital compound in the treatment of fertility disturbances, with extensive applications in reproductive medicine and scientific research. Its unique composition and mechanism of action make it a valuable tool in understanding and enhancing reproductive processes.

Properties

IUPAC Name

1-[19-amino-7-(2-amino-2-oxoethyl)-13-butan-2-yl-10-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H65N11O12S2/c1-6-21(4)33-40(63)52-34(22(5)54)41(64)49-28(16-31(44)56)37(60)50-29(19-67-66-18-25(43)35(58)47-27(38(61)51-33)15-23-9-11-24(55)12-10-23)42(65)53-13-7-8-30(53)39(62)48-26(14-20(2)3)36(59)46-17-32(45)57/h9-12,20-22,25-30,33-34,54-55H,6-8,13-19,43H2,1-5H3,(H2,44,56)(H2,45,57)(H,46,59)(H,47,58)(H,48,62)(H,49,64)(H,50,60)(H,51,61)(H,52,63)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRRIRUAESZNIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H65N11O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869286
Record name 1-{19-Amino-7-(2-amino-2-oxoethyl)-13-(butan-2-yl)-10-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl}prolylleucylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

980.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

FSH binds to the follicle stimulating hormone receptor which is a G-coupled transmembrane receptor. Binding of the FSH to its receptor seems to induce phosphorylation and activation of the PI3K (Phosphatidylinositol-3-kinase) and Akt signaling pathway, which is known to regulate many other metabolic and related survival/maturation functions in cells.
Record name Urofollitropin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00094
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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CAS No.

97048-13-0, 146479-72-3
Record name Urofollitropin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00094
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 97048-13-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 146479-72-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Human Menopausal Gonadotrophin
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Human Menopausal Gonadotrophin
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